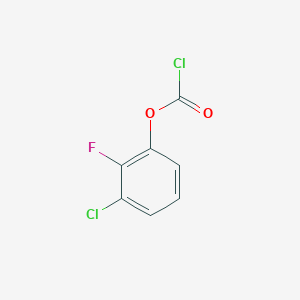

3-Chloro-2-fluorophenyl chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-2-fluorophenyl chloroformate (CAS: Not explicitly provided in evidence) is an aryl chloroformate ester characterized by a phenyl ring substituted with chlorine at the 3-position and fluorine at the 2-position. Chloroformates (ROCOCl) are versatile acylating agents widely used in organic synthesis to introduce carbamate or carbonate functionalities. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring enhances electrophilicity, making this compound reactive toward nucleophiles such as amines and alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-fluorophenyl chloroformate typically involves the reaction of 3-Chloro-2-fluorophenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chloro-2-fluorophenol+Phosgene→3-Chloro-2-fluorophenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of chloroformates, including this compound, involves similar reaction conditions but with enhanced safety measures due to the toxic nature of phosgene. The process is typically conducted in a closed system to prevent the release of phosgene gas into the environment.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:

-

Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

3-Chloro-2-fluorophenyl chloroformate+Amine→Carbamate+HCl

3-Chloro-2-fluorophenyl chloroformate+Alcohol→Carbonate Ester+HCl

-

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Chloro-2-fluorophenol, carbon dioxide, and hydrochloric acid.

Common Reagents and Conditions:

Amines: Used in the formation of carbamates.

Alcohols: Used in the formation of carbonate esters.

Bases: Such as pyridine, used to neutralize HCl formed during reactions.

Major Products:

Carbamates: Formed from reactions with amines.

Carbonate Esters: Formed from reactions with alcohols.

3-Chloro-2-fluorophenol: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 3-Chloro-2-fluorophenyl chloroformate is used as a reagent in organic synthesis for the preparation of various derivatives. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, it is used to modify biomolecules, such as proteins and peptides, by introducing protective groups or labels. This modification is crucial for studying the structure and function of biomolecules.

Industry: In the industrial sector, it is used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorophenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can be attacked by nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the phenyl ring significantly influence reactivity and mechanism. Key comparisons include:

| Compound | Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| Phenyl Chloroformate | None | Baseline reactivity | Minimal steric hindrance |

| 2-Chlorophenyl Chloroformate | Cl at 2-position | Moderate electron withdrawal | Ortho hindrance reduces reactivity |

| p-Nitrophenyl Chloroformate | NO₂ at 4-position | Strong electron withdrawal accelerates solvolysis | Para position minimizes steric effects |

| 3-Chloro-2-fluorophenyl | Cl (3), F (2) | Synergistic electron withdrawal | Meta/ortho substitution balances steric and electronic effects |

Key Findings :

- Electron-withdrawing groups (Cl, F, NO₂) increase electrophilicity, enhancing solvolysis rates .

- Ortho substituents (e.g., 2-Cl) introduce steric hindrance, slowing reactions compared to para or meta analogs .

- The 3-Cl and 2-F combination in 3-chloro-2-fluorophenyl chloroformate likely optimizes reactivity by balancing electronic activation and steric accessibility.

Solvolysis Mechanisms and Kinetics

Chloroformates undergo solvolysis via two primary mechanisms:

Addition-Elimination: Dominant in nucleophilic solvents (e.g., aqueous ethanol).

Ionization: Favored in high-ionizing, low-nucleophilicity solvents (e.g., aqueous trifluoroethanol).

Rate Comparisons (25°C) :

Trends :

- Chlorine substituents (e.g., 3-chloropropyl) increase solvolysis rates by stabilizing transition states via inductive effects .

- Fluorine’s higher electronegativity in 3-chloro-2-fluorophenyl may further accelerate ionization in fluoroalcohol-rich solvents.

Advantages of this compound :

- Introduces fluorine, improving metabolic stability and bioavailability in pharmaceuticals.

- Dual substituents (Cl and F) enable regioselective reactions in complex molecule synthesis.

Biological Activity

3-Chloro-2-fluorophenyl chloroformate is an organic compound belonging to the chloroformate class, characterized by its unique molecular structure that includes both chlorine and fluorine substituents. This compound is notable for its reactivity and potential applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and biochemical applications.

The molecular formula of this compound is C7H3Cl2FO2. The presence of halogen atoms enhances its electrophilic properties, making it a valuable reagent for various chemical reactions, particularly those involving nucleophiles.

Chloroformates, including this compound, generally react with nucleophiles such as amines and alcohols. The mechanism can be described as follows:

- Nucleophilic Attack : The nucleophile attacks the carbonyl carbon of the chloroformate group.

- Tetrahedral Intermediate Formation : This leads to the formation of a tetrahedral intermediate.

- Elimination : The intermediate collapses, releasing hydrogen chloride and forming the desired product.

This reaction pathway highlights the compound's potential for modifying biomolecules, which is essential for drug development and biochemical studies.

Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, compounds within the chloroformate class are often evaluated for various biological activities, including:

- Antibacterial Properties : Some chloroformates exhibit antibacterial effects due to their ability to modify proteins and enzymes.

- Anticancer Activity : Research indicates that similar compounds may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Enzyme Inhibition : The electrophilic nature of chloroformates allows them to act as enzyme inhibitors, which can be useful in therapeutic applications.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | Growth Percentage (GP) |

|---|---|---|

| Compound A (4-bromo substitution) | MCF7 (Breast cancer) | 84.87% |

| Compound B (4-fluoro substitution) | EKVX (NSCLC) | 89.44% |

| Compound C (2-chloro substitution) | CAKI-1 (Renal cancer) | 82.30% |

Table 2: Reactivity of Chloroformates with Nucleophiles

| Nucleophile | Reaction Rate (s−1) |

|---|---|

| Amine | Fast |

| Alcohol | Moderate |

| Thiol | Slow |

Properties

Molecular Formula |

C7H3Cl2FO2 |

|---|---|

Molecular Weight |

209.00 g/mol |

IUPAC Name |

(3-chloro-2-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3-5(6(4)10)12-7(9)11/h1-3H |

InChI Key |

SSAXMSNDUGHRBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)OC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.